molecular formula C10H19N3 B13312215 4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13312215
M. Wt: 181.28 g/mol
InChI Key: SPVKSNOHADHFEA-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions One common method involves the reaction of 3-methylpentan-2-one with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced amines or alcohols.

Scientific Research Applications

4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific structure and the presence of both a pyrazole ring and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-methyl-1-(3-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-7(2)9(4)13-6-8(3)10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12)

InChI Key

SPVKSNOHADHFEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=C(C(=N1)N)C

Origin of Product

United States

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